Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine
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Overview
Description
Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine is a peptide compound composed of six amino acids: glycine, glutamine, proline, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the proline or leucine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.
Substitution: Protecting groups and coupling reagents like HBTU or DIC are used in SPPS.
Major Products
The major products of these reactions include modified peptides with altered functional groups or amino acid sequences, which can be analyzed using techniques like mass spectrometry and NMR (nuclear magnetic resonance) spectroscopy.
Scientific Research Applications
Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine involves its interaction with specific molecular targets and pathways. It may modulate oxidative stress, acetylcholine depletion, and secretase activities, which are relevant in neurodegenerative conditions . The peptide can also influence gene expression and cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione synthesis.
L-glutamine: An amino acid with various metabolic roles.
Uniqueness
Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate multiple cellular pathways makes it a valuable compound for research and development.
Properties
CAS No. |
742068-53-7 |
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Molecular Formula |
C27H45N9O10 |
Molecular Weight |
655.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H45N9O10/c1-14(2)10-17(27(45)46)34-23(41)13-32-25(43)18-4-3-9-36(18)26(44)16(6-8-20(30)38)35-24(42)15(5-7-19(29)37)33-22(40)12-31-21(39)11-28/h14-18H,3-13,28H2,1-2H3,(H2,29,37)(H2,30,38)(H,31,39)(H,32,43)(H,33,40)(H,34,41)(H,35,42)(H,45,46)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
YJDXFWYRHLAYKO-XSLAGTTESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
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